
7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are biologically significant and are found in many important biomolecules, such as DNA and RNA .
Molecular Structure Analysis
The molecular formula of this compound is C20H24ClN5O3S, and its molecular weight is 449.95. It contains a purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core are various functional groups, including a chlorobenzyl group, a dimethyl group, and a morpholinoethylthio group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be affected by the strengths of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformational Analysis :
- The research on related compounds like 8-amino-7-(4-morpholinobutyl)theophylline and 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline provides insights into the crystal structures and typical geometries of these molecules. This information is vital for understanding the physical and chemical properties of the compound (Karczmarzyk & Pawłowski, 1997; Karczmarzyk, Karolak-Wojciechowska & Pawłowski, 1995).
Design and Synthesis of Derivatives with Potential Biological Activities :
- Studies have focused on designing and synthesizing derivatives of purine-2,6-dione, such as 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione, for their potential affinity for serotonin receptors. This suggests applications in the development of drugs targeting these receptors (Chłoń-Rzepa et al., 2014).
Mixed Ligand-Metal Complexes :
- The compound's derivatives have been used to create mixed ligand-metal complexes, indicating potential applications in materials science and coordination chemistry (Shaker, 2011).
Molecular Conformation and Intermolecular Interactions :
- Research on similar molecules like (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione and its derivatives emphasizes the importance of molecular conformation and intermolecular interactions in determining the properties of such compounds (Linden et al., 2001).
Cardiovascular Activity and Receptor Affinity :
- Some derivatives have been tested for their cardiovascular activity and receptor affinity, indicating potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Serotonin Receptor Affinity and Pharmacological Evaluation :
- The affinity for serotonin receptors and the potential psychotropic activity of various derivatives, such as 8-aminoalkyl derivatives, are areas of ongoing research, suggesting applications in mental health therapeutics (Chłoń-Rzepa et al., 2013).
Safety and Hazards
As for the safety and hazards, it’s important to handle all chemicals with care, following appropriate safety protocols. This compound is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-3-5-15(21)6-4-14)19(22-17)30-12-9-25-7-10-29-11-8-25/h3-6H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGWVMMZTUJBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCN3CCOCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
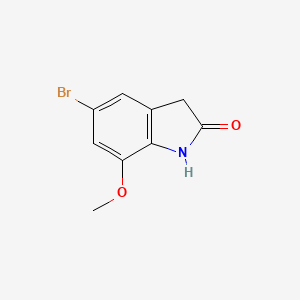
![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)
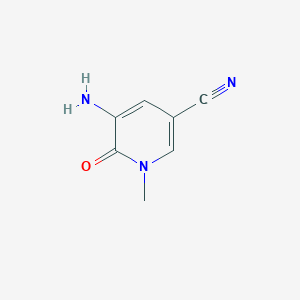
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2573727.png)
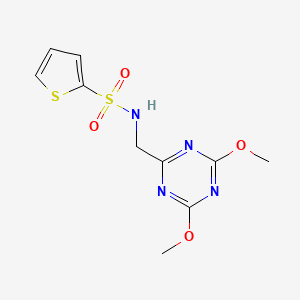
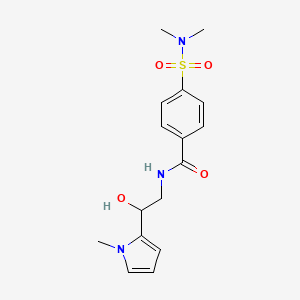
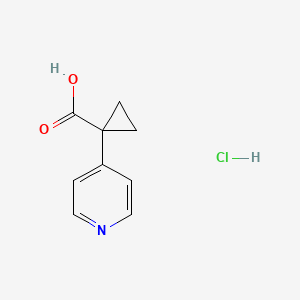
![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)
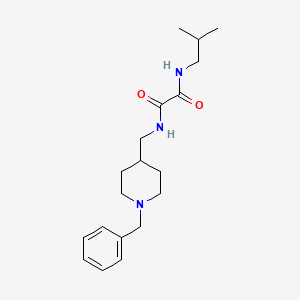


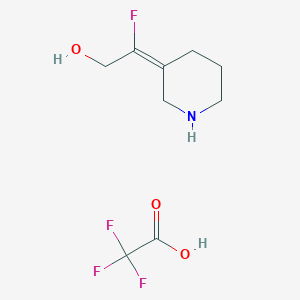
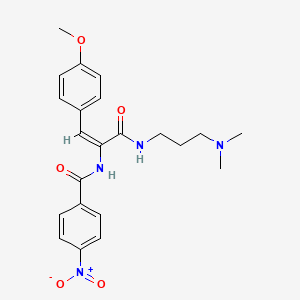
![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
